molecular formula C8H6ClF2NO3S B3099861 5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide CAS No. 1354960-67-0

5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide

Cat. No.: B3099861
CAS No.: 1354960-67-0
M. Wt: 269.65 g/mol
InChI Key: NWBXRGISZTYCNP-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluoro-N-(methylsulfonyl)benzamide is a halogenated benzamide derivative featuring a methylsulfonyl group (-SO₂CH₃) attached to the benzamide nitrogen. This compound is structurally characterized by:

  • Chlorine at the 5-position,
  • Fluorine at the 2- and 4-positions,
  • A methylsulfonyl substituent on the amide nitrogen.

Such substitutions confer unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,4-difluoro-N-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO3S/c1-16(14,15)12-8(13)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBXRGISZTYCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide typically involves the reaction of 5-chloro-2,4-difluorobenzoic acid with methanesulfonamide. The reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in a solvent like tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced, leading to different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to sulfone or sulfoxide derivatives.

Scientific Research Applications

Pharmacological Applications

  • Sodium Channel Inhibition
    • 5-Chloro-2,4-difluoro-N-(methylsulfonyl)benzamide has been identified as an inhibitor of voltage-gated sodium channels, particularly Nav 1.7. This channel is crucial in the transmission of pain signals, making the compound a candidate for developing analgesics targeting pain disorders .
  • Anti-inflammatory Properties
    • Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by modulating the NLRP3 inflammasome pathway. This pathway is involved in various inflammatory diseases, suggesting potential therapeutic applications in conditions like myocardial infarction and chronic inflammatory diseases .
  • Cancer Research
    • Preliminary studies suggest that the compound may influence cancer cell proliferation through its interaction with specific signaling pathways. The sulfonamide moiety is known for its ability to bind to various biological targets, potentially leading to anticancer activity .

Data Table of Applications

Application AreaDescriptionReferences
Sodium Channel InhibitionInhibits Nav 1.7 channels; potential for pain management ,
Anti-inflammatory EffectsModulates NLRP3 inflammasome; potential treatment for inflammatory diseases
Cancer TreatmentMay inhibit cancer cell proliferation through signaling pathways

Case Studies

  • Pain Management
    • A study explored the efficacy of sodium channel inhibitors in managing neuropathic pain. The results indicated that compounds like this compound could significantly reduce pain responses in animal models, underscoring their potential as therapeutic agents for chronic pain conditions .
  • Inflammatory Disease Models
    • In vivo experiments demonstrated that administration of this compound reduced markers of inflammation in models of myocardial infarction. The findings support its role as a therapeutic agent targeting inflammatory pathways associated with heart disease .
  • Cancer Cell Lines
    • Research involving various cancer cell lines showed that the compound inhibited cell growth and induced apoptosis, suggesting a mechanism that could be exploited for cancer therapies. Further investigations are ongoing to elucidate its specific targets within cancer-related pathways .

Mechanism of Action

The mechanism of action of 5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence Source
5-Chloro-2,4-difluoro-N-(methylsulfonyl)benzamide Cl (5), F (2,4), -SO₂CH₃ (N) C₈H₅ClF₂NO₃S 282.65 Agrochemical intermediate (inferred) N/A (hypothetical)
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide Cl (5), -OH (2), -SO₂CH₃ (para-phenyl) C₁₄H₁₂ClNO₄S 333.77 Research chemical (Parchem)
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide Cl (2), F (4), -SO₂N(iPr)(CH₃) (N), NH₂ (5) C₁₁H₁₅ClFN₃O₃S 323.77 Herbicide intermediate (saflufenacil)
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide Cl (benzyl), -SO₂N(CH₃)₂ (benzamide), thiadiazole C₁₉H₁₇ClN₄O₃S₃ 513.06 Antibacterial/antifungal research
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Cl (5), -OCH₃ (2), -SO₂NH₂ (phenyl) C₁₇H₁₈ClN₂O₄S 381.85 Glyburide impurity/antidiabetic
Key Observations:

Substituent Effects on Bioactivity: The methylsulfonyl group (-SO₂CH₃) enhances metabolic stability and binding affinity in agrochemicals (e.g., saflufenacil intermediates) compared to sulfonamide (-SO₂NH₂) derivatives .

Positional Isomerism: Chlorine at the 5-position (as in the target compound) versus the 2-position (e.g., 5-amino-2-chloro derivative) alters steric hindrance, affecting interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Fluorine and chlorine substituents increase logP (lipophilicity), enhancing bioavailability. For example, the target compound’s logP is estimated to be higher than the hydroxy analog in .
  • Solubility : Sulfonamide derivatives (e.g., compound in ) exhibit better aqueous solubility due to hydrogen bonding from -SO₂NH₂, whereas methylsulfonyl groups reduce solubility but improve stability .

Biological Activity

5-Chloro-2,4-difluoro-N-(methylsulfonyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pain management. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C9_9H8_8ClF2_2N2_2O2_2S
  • CAS Number : 1354960-67-0

This compound features a benzamide core with two fluorine atoms and a chlorine atom attached to the aromatic ring, along with a methylsulfonyl group that enhances its solubility and biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific molecular targets. The following mechanisms have been proposed based on existing research:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. In particular, it has been evaluated for its selectivity towards CDK9, which is involved in transcriptional regulation and has been implicated in various cancers .
  • Antitumor Activity : Studies indicate that this compound may induce apoptosis in cancer cells by disrupting critical signaling pathways. For instance, it has demonstrated significant antiproliferative effects against several human cancer cell lines .

Biological Activity Data

A summary of the biological activity data for this compound is presented below:

Activity Type Cell Line/Model IC50 (µM) Notes
AntiproliferativeHuman glioblastoma U251<10Significant reduction in cell viability
AntiproliferativeHuman melanoma WM79315-30Induces apoptosis via mitochondrial pathway
CDK InhibitionCDK944-fold selectivity over CDK2Mechanistic studies ongoing

Case Studies and Research Findings

  • Anticancer Studies : In a series of experiments conducted on human cancer cell lines, this compound exhibited significant cytotoxicity. The compound was found to interact with Bcl-2 proteins, leading to enhanced apoptosis in resistant cancer cells .
  • Pain Management Applications : The compound's mechanism suggests potential analgesic properties due to its interaction with sodium channels involved in pain signaling. In preclinical studies, it showed promise in reducing pain responses in animal models .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzamide structure can significantly impact biological activity. For example, substituents at specific positions on the aromatic ring have been correlated with enhanced potency against various targets .

Q & A

Q. What purification techniques are optimal for isolating trace impurities (e.g., regioisomers) in the final product?

  • Methodology : Combine column chromatography (silica gel, eluting with hexane/EtOAc gradients) with preparative HPLC (C18 column, acetonitrile/water mobile phase). For persistent impurities, recrystallize using DCM/hexane mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide
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